molecular formula C9H21NO2 B8687639 N-(2,2-dimethoxyethyl)-3-methylbutan-1-amine

N-(2,2-dimethoxyethyl)-3-methylbutan-1-amine

Cat. No. B8687639
M. Wt: 175.27 g/mol
InChI Key: ZXIRECBFQZFMKA-UHFFFAOYSA-N
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Patent
US08017602B2

Procedure details

A solution of 3-methylbutan-1-amine (1.33 mL) and 2,2-dimethoxyacetaldehyde (1.73 mL) in MeOH (10 mL) was added to palladium on carbon (0.366 g) in water (0.5 mL) at 25° C. The mixture of was hydrogenated under 5 bar at 25° C. for 3 h. The reaction mixture was filtered and concentrated in vacuo to afford N-(2,2-dimethoxyethyl)-3-methylbutan-1-amine (1.8 g) as a liquid. 1H NMR (300 MHz, CDCl3) δ 4.47 (t, J=5.5 Hz, 1H), 3.39 (s, 6H), 2.74 (d, J=5.6 Hz, 2H), 2.65-2.59 (m, 2H), 1.62 (septet, J=6.7 Hz, 1H), 1.44-1.33 (m, 2H), 0.90 (d, J=6.7 Hz, 6H)
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.366 g
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][NH2:5].[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH:10]=O>CO.[Pd].O>[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH:5][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
1.33 mL
Type
reactant
Smiles
CC(CCN)C
Name
Quantity
1.73 mL
Type
reactant
Smiles
COC(C=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.366 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CNCCC(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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